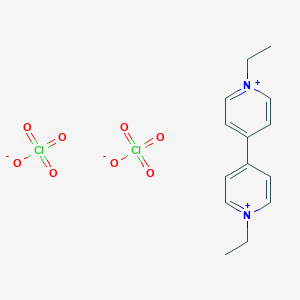

Ethyl viologen diperchlorate

Vue d'ensemble

Description

Ethyl viologen diperchlorate is a useful bipyridinium derivative . It appears as a white to off-white or light yellow powder . It is a solid and has a molecular formula of C14H18Cl2N2O8, with a molecular weight of 413.21 .

Synthesis Analysis

Ethyl viologen diperchlorate-based electrochromic devices have been created using two different anodic compounds, hydroquinone and ferrocene . These devices are cycled at different voltages, 3 V and 1.2 V, respectively . The devices with hydroquinone can transition quickly, but typically fail before 3000 cycles. On the other hand, devices using ferrocene transition more slowly but have superior cycling performance .

Molecular Structure Analysis

The molecular formula of Ethyl viologen diperchlorate is C14H18Cl2N2O8 . It has a molecular weight of 413.21 .

Chemical Reactions Analysis

Ethyl viologen diperchlorate-based electrochromic devices are subject to extensive cycling in which failure and fatigue can eventually occur . The lifetime cycling performance of these devices has been studied using two different anodic compounds, hydroquinine and ferrocene .

Physical And Chemical Properties Analysis

Ethyl viologen diperchlorate is a solid with a melting point of 270 °C (dec.) (lit.) . It is soluble in water at 2.5% .

Applications De Recherche Scientifique

Electrochromic Devices

Ethyl viologen diperchlorate: is utilized in the fabrication of electrochromic devices due to its ability to undergo reversible changes in optical absorbance when an electric potential is applied. These devices transition between a transparent state and a colored state, which is useful for applications such as anti-glare rear-view mirrors, smart windows, and adjustable aircraft windows .

Electrochemical Sensors

The compound’s electrochemical properties make it suitable for creating electrochemical sensors. These sensors can detect various chemical species by exploiting the redox reactions of ethyl viologen diperchlorate, which are sensitive to the presence of specific analytes .

Redox Flow Batteries

In redox flow batteries, ethyl viologen diperchlorate serves as an electron acceptor. Its stability and redox potential are critical for the battery’s charge-discharge cycles, contributing to energy storage solutions .

Dye-Sensitized Solar Cells

Ethyl viologen diperchlorate is used in dye-sensitized solar cells due to its ability to act as an electron acceptor. This property enhances the efficiency of solar energy conversion by facilitating the transfer of electrons within the solar cell structure .

Optical Information and Storage

The reversible optical transitions of ethyl viologen diperchlorate are leveraged in optical information and storage devices. The compound’s ability to switch between different optical states allows for the encoding and decoding of information .

Military and Protective Eyewear

The electrochromic properties of ethyl viologen diperchlorate are applied in the development of military and protective eyewear. These applications benefit from the material’s rapid transition between transparent and colored states, providing dynamic light-filtering capabilities .

Mécanisme D'action

Target of Action

Ethyl viologen diperchlorate (EV2+) is a type of bipyridinium salt, also known as a viologen . The primary target of EV2+ is the electron transport chain, where it acts as an electron acceptor .

Mode of Action

EV2+ undergoes a reduction process when it accepts electrons . This reduction changes the oxidation state of the molecule, altering its color . The color change is a result of the formation of a radical cation from the dication, which is the most stable form of the molecule .

Biochemical Pathways

Its ability to accept electrons suggests it may interact with redox reactions and electron transport processes within the cell .

Pharmacokinetics

Its solubility in water (25%) suggests that it may be absorbed and distributed in the body through the bloodstream

Result of Action

The primary result of EV2+'s action is a change in color due to the reduction of the molecule . This property is utilized in electrochromic devices, where the color change can be used to indicate the presence or absence of an electric potential .

Action Environment

The action of EV2+ can be influenced by environmental factors such as the presence of other ions, the pH of the environment, and the presence of an electric potential . For example, in electrochromic devices, the cycling performance of EV2+ can vary depending on the voltage applied .

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNDMKDAPWJPEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583631 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl viologen diperchlorate | |

CAS RN |

36305-51-8 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl viologen diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

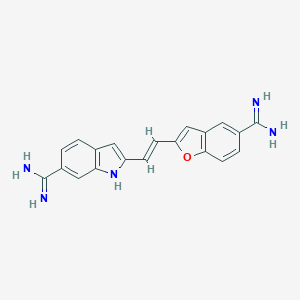

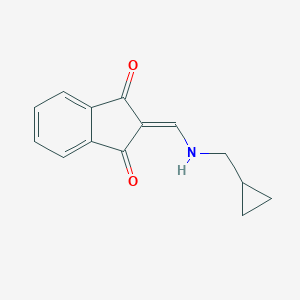

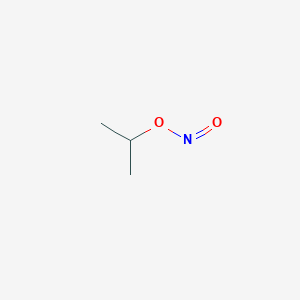

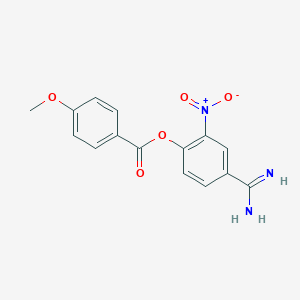

Feasible Synthetic Routes

Q & A

Q1: What makes ethyl viologen diperchlorate suitable for use in flexible electronic devices like artificial synapses?

A1: EV(ClO4)2 exhibits history-dependent memristive behavior, meaning its electrical resistance changes based on past electrical stimuli. [] This property is crucial for mimicking the synaptic plasticity of biological synapses, the junctions between neurons. Furthermore, devices incorporating EV(ClO4)2 have demonstrated resilience under mechanical stress, retaining synaptic performance even when bent to a radius of 10mm. [] This flexibility makes EV(ClO4)2 a promising candidate for wearable neuromorphic computing systems.

Q2: How does the crystal structure of ethyl viologen diperchlorate impact its performance in lithium batteries?

A2: EV(ClO4)2 crystallizes in a layered structure with alternating organic ethyl viologen (EV2+) layers and inorganic perchlorate (ClO4-) layers. [] This unique arrangement contributes to its excellent rate performance in lithium batteries. The ClO4- layers facilitate good electron conduction, enabling the battery to deliver a significant portion of its capacity even at high discharge rates. []

Q3: Can you elaborate on the charge storage mechanism of ethyl viologen diperchlorate in the context of lithium batteries?

A3: Research suggests that EV(ClO4)2 undergoes a highly reversible structural evolution during the charge and discharge cycles of a lithium battery. [] In situ experimental techniques coupled with theoretical calculations indicate that both the molecular and crystal structures of EV(ClO4)2 change reversibly during redox processes. [] This reversible transformation contributes to the compound’s excellent cycling stability, evidenced by its high capacity retention even after multiple charge-discharge cycles.

Q4: What are the advantages of using organic materials like ethyl viologen diperchlorate in memristors for neuromorphic computing?

A4: Organic memristors based on materials like EV(ClO4)2 offer several advantages over their inorganic counterparts. These include: []

Q5: How does ethyl viologen diperchlorate contribute to the performance of electrochromic devices?

A5: EV(ClO4)2 plays a key role as the electrochromic material in certain devices. When a voltage is applied, EV(ClO4)2 undergoes a reduction reaction, forming a colored radical cation (EV•+). [] This change in oxidation state is accompanied by a change in the material's optical properties, causing it to absorb light in specific wavelengths and thus change color. [] The process is reversible, allowing the device to switch between colored and transparent states, enabling applications like smart windows and displays.

Q6: What analytical techniques are employed to study and characterize ethyl viologen diperchlorate?

A6: Several analytical techniques are used to investigate EV(ClO4)2, including:

- Micro-Raman Spectroscopy: This technique helps identify the presence of specific molecules, such as the colored radical cation (EV•+) in electrochromic devices. []

- Electrochemical Techniques: Cyclic voltammetry, for instance, helps analyze the redox behavior of EV(ClO4)2, providing insights into its charge storage mechanisms and stability. [, ]

- Spectroscopic Techniques: UV-Vis spectroscopy is utilized to study the optical properties of EV(ClO4)2, particularly its absorbance and transmittance characteristics in electrochromic applications. []

- In situ experimental techniques: These techniques, often coupled with theoretical calculations, are crucial for understanding the structural evolution of EV(ClO4)2 during electrochemical processes in batteries. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)